methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate
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Description
Methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17NO6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan carboxylate moiety linked to a benzofuran derivative through a pyrrole unit. Its structural complexity is believed to contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antibacterial , anticancer , and anti-inflammatory effects. The following sections detail specific findings related to the biological activities of this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran and pyrrole possess significant anticancer properties. For instance, one study evaluated the cytotoxic effects of similar compounds against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example Compound 1 | A549 | 15.0 |
Example Compound 2 | HeLa | 12.5 |
Methyl 5-[({(2E)-... | A549 | TBD |
Methyl 5-[({(2E)-... | HeLa | TBD |
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been documented. A review highlighted various derivatives exhibiting activity against Gram-positive and Gram-negative bacteria. For example, compounds with furan and pyrrole structures demonstrated good inhibitory effects against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Methyl 5-[({(2E)-... | TBD |
The mechanism by which methyl 5-[({(2E)-... exerts its biological effects is likely multifaceted. Compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, the induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been published regarding the synthesis and biological evaluation of related compounds:
-
Synthesis and Evaluation :
- A study synthesized various benzofuran derivatives and evaluated their anticancer activity using MTT assays.
- Results showed that modifications at specific positions on the benzofuran ring significantly enhanced cytotoxicity against cancer cells.
-
In Vivo Studies :
- Animal models have been used to assess the efficacy of similar compounds in tumor-bearing mice, revealing promising results in reducing tumor size without significant toxicity.
Properties
Molecular Formula |
C21H17NO6 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 5-[[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H17NO6/c1-22-9-3-4-13(22)10-19-20(23)16-7-5-14(11-18(16)28-19)26-12-15-6-8-17(27-15)21(24)25-2/h3-11H,12H2,1-2H3/b19-10+ |
InChI Key |
SXYBAADOOAYZCP-VXLYETTFSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(O4)C(=O)OC |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
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